N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
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Description
N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C17H16N6OS and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.11063033 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a 2,1,3-benzothiadiazole core are known to be important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
Due to the strong electron-withdrawing ability of the 2,1,3-benzothiadiazole core, construction of molecules with this unit can usually improve the electronic properties of the resulting organic materials .
Biochemical Pathways
It is known that 2,1,3-benzothiadiazole derivatives can inhibit a broad spectrum of enzymes, encompassing proteases, phosphatases, and kinases . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that compounds with a 2,1,3-benzothiadiazole core can improve the electronic properties of organic materials , suggesting potential applications in electronic devices.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-17(2,3)13-9-23-14(19-13)8-7-12(20-23)16(24)18-10-5-4-6-11-15(10)22-25-21-11/h4-9H,1-3H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFHQLYFLJINLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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